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For Immediate Release

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to understanding the negative clinical trial results for
Epofolate (BMS-753493), a folate receptor-targeted epothilone analog. The information
presented here is intended to aid in the interpretation of the trial data and inform future
research in targeted cancer therapies.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of Epofolate clinical development?

Al: The development of Epofolate was halted due to a lack of demonstrated anti-tumor activity
in two Phase I/lla clinical trials (CA190-001 and CA190-002). Despite a manageable toxicity
profile, no objective tumor responses (complete or partial responses) were observed in patients
with advanced solid tumors.[1]

Q2: Were there any signs of biological activity for Epofolate in the clinical trials?

A2: While there were no objective responses, minor tumor shrinkage was observed in some
patients. In the CA190-001 study, target lesion shrinkage of up to 18% was noted. The CA190-
002 study reported target lesion shrinkage of up to 23% from baseline. However, this level of
activity was not sufficient to meet the criteria for a partial response.
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Q3: What were the key safety and tolerability findings for Epofolate?

A3: Epofolate was found to be generally tolerable, with toxicities consistent with the epothilone
class of anti-cancer agents. The most common adverse events included fatigue, diarrhea,
nausea, vomiting, anorexia, and elevations in liver enzymes (ALT/AST). Dose-limiting toxicities
included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[1] Notably, peripheral
neuropathy and neutropenia appeared to be less frequent and severe compared to other
epothilones.[1]

Q4: How was the patient population selected for these trials?

A4: The Phase | portions of the studies enrolled patients with advanced solid cancers. The
Phase Il portions were intended to enroll patients with advanced ovarian, renal, or breast
cancer, which are tumor types known to frequently overexpress the folate receptor alpha.[2]
Inclusion criteria included the availability of tumor tissue slides, likely for folate receptor
expression analysis.[2]

Q5: What are some potential reasons for the lack of efficacy despite targeting the folate
receptor?

A5: Several factors could have contributed to the negative results:

« Insufficient Drug Delivery: The concentration of the cytotoxic payload delivered to the tumor
cells may not have reached the therapeutic threshold.

o Heterogeneity of Folate Receptor Expression: The level of folate receptor expression can
vary significantly between patients and even within the same tumor. Patients in the trials may
not have had sufficient or uniform receptor expression.

e Drug Resistance: Tumor cells may have intrinsic or acquired resistance to the epothilone
payload, for example, through mutations in tubulin or expression of drug efflux pumps.

 Linker Instability or Inefficient Cleavage: The linker connecting the folate to the epothilone
may not have been efficiently cleaved within the tumor cell, preventing the release of the
active drug.
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Troubleshooting Guide for Interpreting Negative
Epofolate Trial Data

This guide addresses specific issues researchers might encounter when analyzing the negative

results of the Epofolate clinical trials.

Issue/Observation

Potential Explanations

Recommendations for
Future Research

Lack of Objective Responses

Despite Preclinical Promise

- Mismatch between preclinical
models and human tumor
biology.- Suboptimal patient
selection criteria in early trials.-
Pharmacokinetic/pharmacodyn
amic (PK/PD) properties in
humans differed from animal

models.

- Develop more predictive
preclinical models that better
recapitulate the human tumor
microenvironment and
heterogeneity.- Implement
robust biomarker strategies for
patient selection, including
standardized assays for folate
receptor expression.- Conduct
thorough PK/PD modeling to
optimize dosing and schedule

in early clinical development.

Minor Tumor Shrinkage
Observed but No Partial

Responses

- The cytotoxic payload
(epothilone analog) may have
had a cytostatic rather than a
cytotoxic effect at the delivered
concentration.- The dosing
schedule may not have been
optimal to induce sustained

tumor regression.

- Investigate alternative
cytotoxic payloads with
different mechanisms of action
or increased potency.- Explore
different dosing schedules and
combinations with other agents
that could potentiate the anti-

tumor effect.

Manageable but On-Target

Toxicities Observed

- Even with targeted delivery,
some level of off-target effects
or on-target toxicity in normal
tissues expressing low levels
of the folate receptor is

possible.

- Refine the linker technology
to ensure payload release is
highly specific to the tumor
microenvironment.- Consider
strategies to mitigate on-target,

off-tumor toxicities.
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Quantitative Data Summary

The following tables summarize the key quantitative data from the two Phase I/lla clinical trials

of Epofolate.

Table 1. Dose Escalation and Maximum Tolerated Dose (MTD)

Maximum Tolerated

Study 1D Dosing Schedule Starting Dose
Dose (MTD)

CA190-001 Days 1, 4, 8,and 11

5 mg 26 mg
(NCT00546247) of a 21-day cycle
CA190-002 Days 1-4 of a 21-day

2.5 mg 15 mg
(NCT00550017) cycle

Table 2: Dose-Limiting Toxicities (DLTSs)

Observed Dose-Limiting

Study ID Dose Level with DLTs o
Toxicities
Grade 2 ALT elevation, Grade
CA190-001 33 mg 3 diarrhea, Grade 3
esophagitis
Grade 3 ALT and Grade 2 AST
CA190-002 17 mg elevation, Grade 3 nausea,
Grade 3 fatigue
Grade 3 mucositis, Grade 3
15 mg

AST elevation

Table 3: Efficacy Results
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Objective Response Rate Maximum Target Lesion
Study ID .

(CR + PR) Shrinkage
CA190-001 0% Up to 18%
CA190-002 0% Up to 23%

Experimental Protocols

A summary of the key methodologies employed in the Epofolate Phase I/lla clinical trials is

provided below.

Study Design: Two parallel, open-label, multi-center Phase I/lla studies were conducted. The
Phase | portion utilized a 3+3 dose-escalation design to determine the MTD.

Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy
was not available or was no longer effective. Phase Il was planned for patients with ovarian,
renal, or breast cancer.

Inclusion Criteria (General):

» Histologically confirmed advanced cancer

 Availability of 10 tumor tissue slides[2]

e Adequate organ function (hematologic, renal, and hepatic)
Exclusion Criteria (General):

¢ Known brain metastases[2][3]

 Significant cardiovascular disease[2][3]

e Severe nerve damage[2][3]

Drug Administration: Epofolate was administered as an intravenous (V) bolus over 3-5
minutes.[2]
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e Study CA190-001 (NCT00546247): Dosing on Days 1, 4, 8, and 11 of a 21-day cycle.[2]
e Study CA190-002 (NCT00550017): Dosing on Days 1, 2, 3, and 4 of a 21-day cycle.[3]
Outcome Measures:

e Primary Outcome (Phase I): Determine the MTD and DLTs of Epofolate.

o Secondary Outcomes (Phase I/1l): Characterize the safety and tolerability profile, evaluate
the pharmacokinetic profile, and assess preliminary anti-tumor activity.

Visualizations
The following diagrams illustrate key concepts related to the Epofolate clinical trials.

Caption: Mechanism of Action of Epofolate.

Caption: Epofolate Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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